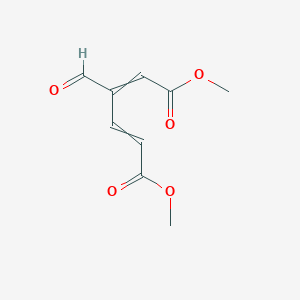
Dimethyl 3-formylhexa-2,4-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-formylhexa-2,4-dienedioate is an organic compound with the molecular formula C8H10O5. It is a derivative of hexa-2,4-dienedioic acid, featuring two ester groups and an aldehyde group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-formylhexa-2,4-dienedioate can be synthesized through several methods. One common approach involves the reaction of dimethyl acetylenedicarboxylate with formaldehyde under specific conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-formylhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Dimethyl 3-carboxyhexa-2,4-dienedioate.
Reduction: Dimethyl 3-hydroxyhexa-2,4-dienedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-formylhexa-2,4-dienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 3-formylhexa-2,4-dienedioate involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester groups can undergo hydrolysis, releasing the corresponding acids, which may further interact with biological systems. The compound’s reactivity and ability to form multiple types of chemical bonds contribute to its diverse effects.
Comparison with Similar Compounds
Dimethyl 3-formylhexa-2,4-dienedioate can be compared with similar compounds such as:
Dimethyl fumarate: Both compounds contain ester groups, but dimethyl fumarate lacks the aldehyde functionality, making it less reactive in certain contexts.
Dimethyl maleate: Similar to dimethyl fumarate, but with a different geometric configuration, affecting its reactivity and applications.
Dimethyl 2,4-hexadienoate: Lacks the formyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of ester and aldehyde functionalities, which provide a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
119183-22-1 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
dimethyl 3-formylhexa-2,4-dienedioate |
InChI |
InChI=1S/C9H10O5/c1-13-8(11)4-3-7(6-10)5-9(12)14-2/h3-6H,1-2H3 |
InChI Key |
ZLQNAJZUBFJFTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(=CC(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
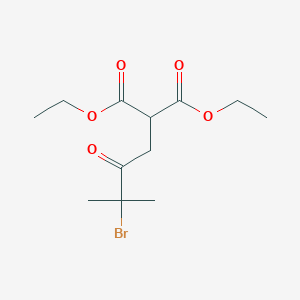
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
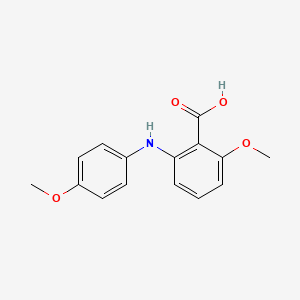
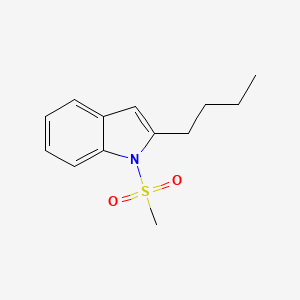
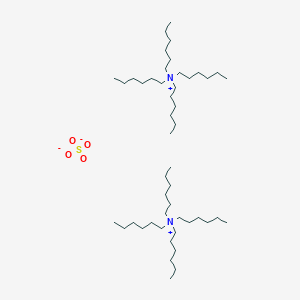
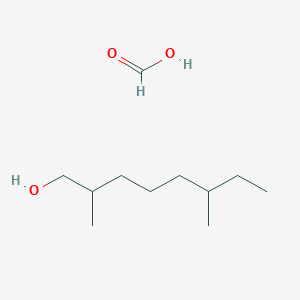

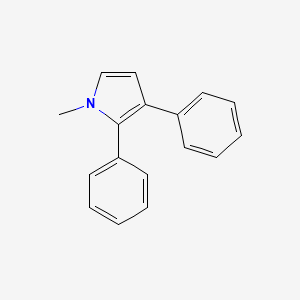
![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
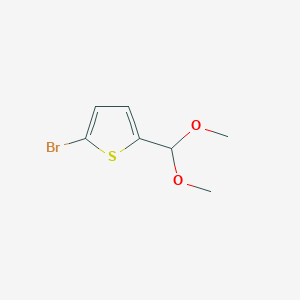
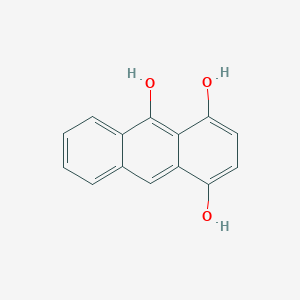
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
